3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Mechanism of Action
Mode of Action
It is known that the compound contains a fluoren-9-ylmethoxycarbonyl (fmoc) group , which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of EN300-1285356 . For instance, the removal of the Fmoc group requires mildly basic conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.
Substitution Reactions: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or HATU in the presence of a base like DIPEA.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which are essential in the synthesis of complex peptides and proteins .
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Bioconjugation: For the attachment of peptides to other biomolecules or surfaces.
Material Science: In the development of peptide-based materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid is unique due to its specific structure, which provides distinct steric and electronic properties. These properties influence its reactivity and the stability of the Fmoc group, making it particularly useful in the synthesis of peptides with complex sequences .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)22(3,12-20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQMQBMFEAHYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.